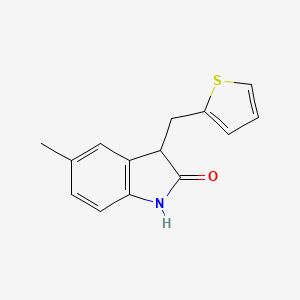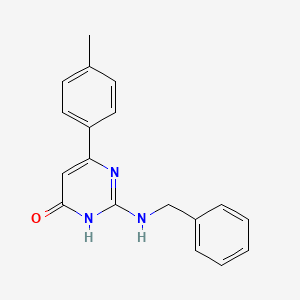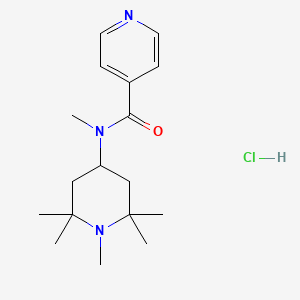![molecular formula C14H23N2NaO7S B6018071 sodium;N-[2-hydroxy-3-[[2-hydroxy-3-(3-methoxyphenoxy)propyl]-methylamino]propyl]sulfamate](/img/structure/B6018071.png)
sodium;N-[2-hydroxy-3-[[2-hydroxy-3-(3-methoxyphenoxy)propyl]-methylamino]propyl]sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;N-[2-hydroxy-3-[[2-hydroxy-3-(3-methoxyphenoxy)propyl]-methylamino]propyl]sulfamate is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a sulfamate group, a hydroxy group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;N-[2-hydroxy-3-[[2-hydroxy-3-(3-methoxyphenoxy)propyl]-methylamino]propyl]sulfamate typically involves multiple steps. One common method includes the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propane-1,2-diol. This intermediate is then reacted with methylamine to yield 3-(3-methoxyphenoxy)-2-hydroxypropylmethylamine. Finally, the sulfamation of this intermediate with sulfamic acid in the presence of sodium hydroxide produces the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium;N-[2-hydroxy-3-[[2-hydroxy-3-(3-methoxyphenoxy)propyl]-methylamino]propyl]sulfamate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones or aldehydes.
Reduction: Products include primary or secondary amines and alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Sodium;N-[2-hydroxy-3-[[2-hydroxy-3-(3-methoxyphenoxy)propyl]-methylamino]propyl]sulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of sodium;N-[2-hydroxy-3-[[2-hydroxy-3-(3-methoxyphenoxy)propyl]-methylamino]propyl]sulfamate involves its interaction with specific molecular targets. The sulfamate group can inhibit certain enzymes by binding to their active sites, while the hydroxy and methoxyphenoxy groups can interact with other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-hydroxy-3-(3-methoxyphenoxy)propane-1-sulfonate
- Sodium 3-(3-methoxyphenoxy)-2-hydroxypropylmethylsulfamate
Uniqueness
Sodium;N-[2-hydroxy-3-[[2-hydroxy-3-(3-methoxyphenoxy)propyl]-methylamino]propyl]sulfamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
sodium;N-[2-hydroxy-3-[[2-hydroxy-3-(3-methoxyphenoxy)propyl]-methylamino]propyl]sulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7S.Na/c1-16(8-11(17)7-15-24(19,20)21)9-12(18)10-23-14-5-3-4-13(6-14)22-2;/h3-6,11-12,15,17-18H,7-10H2,1-2H3,(H,19,20,21);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMNXKXIPVOLEH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CNS(=O)(=O)[O-])O)CC(COC1=CC=CC(=C1)OC)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N2NaO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide](/img/structure/B6017988.png)
![methyl 4-{[(1,3-dicyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B6017996.png)


![3-[2-(2-fluorophenyl)ethyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B6018011.png)
![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]nicotinamide](/img/structure/B6018012.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6018019.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6018027.png)
![METHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B6018032.png)
![13-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B6018035.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,3-dimethyl-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B6018042.png)
![7-(2,3-dimethoxybenzyl)-2-(3-pyridinylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6018043.png)

![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B6018082.png)
